molecular formula C7H9N3 B8625011 4-Methylpyridine-2-carboximidamide

4-Methylpyridine-2-carboximidamide

Cat. No.: B8625011
M. Wt: 135.17 g/mol
InChI Key: JNGHVHPSJHSBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpyridine-2-carboximidamide is a pyridine derivative characterized by a carboximidamide (-C(=NH)NH₂) functional group at the 2-position and a methyl (-CH₃) substituent at the 4-position of the pyridine ring.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

4-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H9N3/c1-5-2-3-10-6(4-5)7(8)9/h2-4H,1H3,(H3,8,9)

InChI Key

JNGHVHPSJHSBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on key structural and functional differences between 4-Methylpyridine-2-carboximidamide and compounds identified in the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Group Key Properties/Applications
This compound Pyridine 4-methyl, 2-carboximidamide Amidine (-C(=NH)NH₂) High basicity; potential bioactivity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-chloro, 6-methyl, 4-carboxylic acid Carboxylic acid (-COOH) Likely used in synthesis or as an intermediate
MSC-5350 (SML3471) Pyridine 4-methoxy, 5-chloro, quinolinyl sulfonyl Carboxamide (-CONH₂) Pharmaceutical candidate (≥98% purity)

Key Differences

Core Heterocycle :

  • The target compound features a pyridine ring, whereas 2-Chloro-6-methylpyrimidine-4-carboxylic acid contains a pyrimidine ring (two nitrogen atoms). Pyrimidines exhibit distinct electronic properties, such as reduced basicity compared to pyridines.

Functional Groups :

  • The amidine group in this compound is highly basic and nucleophilic, enabling interactions with biological targets (e.g., enzymes or receptors). In contrast, MSC-5350 contains a carboxamide group , which is less basic and more stable under physiological conditions.

Substituent Complexity: MSC-5350 includes a bulky quinolinyl sulfonyl substituent, which enhances steric hindrance and may improve target specificity in drug design. The simpler methyl group in the target compound likely increases metabolic stability.

Applications: While 2-Chloro-6-methylpyrimidine-4-carboxylic acid is primarily a synthetic intermediate, MSC-5350 is a high-purity pharmaceutical candidate.

Research Findings and Limitations

  • Amidine vs. Carboxamide Reactivity : Amidines are more reactive in proton-coupled electron transfer (PCET) processes compared to carboxamides, making them advantageous in catalysis or drug delivery .
  • Pyridine vs. Pyrimidine Bioactivity : Pyridine derivatives often exhibit better membrane permeability than pyrimidines due to reduced polarity, a critical factor in drug bioavailability .
  • Evidence Gaps : The provided materials lack direct data on this compound. Comparisons are inferred from structural analogs, emphasizing the need for targeted studies on its synthesis, stability, and biological activity.

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